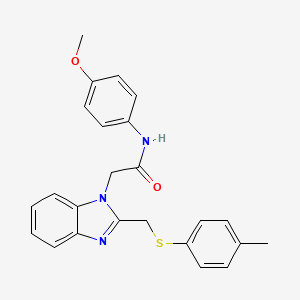

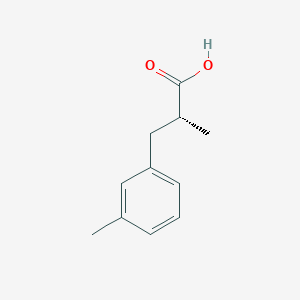

1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-Methylpyrazol-4-yl)ethanone” is a related compound with a molecular formula of C6H8N2O . Another related compound is “(1-Methylpyrazol-4-yl)methanol” with a molecular formula of C5H8N2O .

Synthesis Analysis

While specific synthesis methods for “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” were not found, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis

The molecular structure of “1-(1-Methylpyrazol-4-yl)ethanone” is available . Another related compound, “(1-Methylpyrazol-4-yl)methanol”, also has its molecular structure available .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Methylpyrazol-4-yl)ethanone” are available . Another related compound, “(1-Methylpyrazol-4-yl)methanol”, also has its physical and chemical properties available .Scientific Research Applications

Corrosion Inhibition

A study by Babić-Samardžija et al. (2005) explored the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, for acidic iron corrosion. The investigation revealed that these compounds effectively reduce corrosion in an acidic environment, making them potential candidates for industrial applications in corrosion prevention. The structural and electronic parameters of these diazoles, determined through computational methodologies, support their effectiveness as corrosion inhibitors (Babić-Samardžija et al., 2005).

Dye Chemistry

The research conducted by Lyčka (1999) focused on the NMR spectra and azo-hydrazone tautomerism of some dyes, including pyrazole-4,5-dione derivatives. This study provides valuable insights into the structural aspects of these compounds, which are crucial for understanding their behavior and applications in dye chemistry (Lyčka, 1999).

Novel Heterocycles Synthesis

Bardovskyi et al. (2020) synthesized new heterocycles related to aryl[e][1,3]diazepinediones, showcasing the versatility of pyrazine derivatives in the creation of novel compounds with potential applications in drug design and medicinal chemistry. The study highlights the chemical properties and potential drug precursor applications of these newly synthesized structures (Bardovskyi et al., 2020).

Antibacterial Activity

Ahmed et al. (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, including pyrazole-4,5-dione derivatives, and tested their antibacterial properties. This research contributes to the field of medicinal chemistry by providing insights into the antibacterial potential of these compounds (Ahmed et al., 2006).

Mechanism of Action

While the mechanism of action for “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” is not known, a related compound, 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, is believed to act as a chelating ligand, forming stable complexes with metals.

Safety and Hazards

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary. Heterocyclic compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” and related compounds may have potential applications in drug development.

properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11-5-6(4-9-11)12-3-2-7(13)10-8(12)14/h4-5H,2-3H2,1H3,(H,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYXGIROQFTPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)

![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)

![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)

![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)

![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)

![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)

![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)